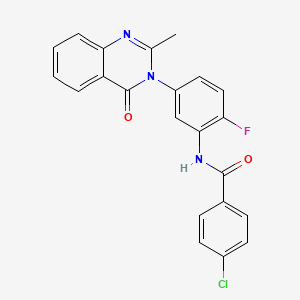
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an aromatic amide derivative featuring both fluorine and chlorine substituents. It represents a unique class of compounds in organic chemistry due to its intricate molecular structure. The presence of functional groups such as chloro, fluoro, and quinazolinyl makes it an intriguing subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be achieved through a multi-step reaction involving the coupling of a fluorinated aniline derivative with a chlorinated benzoyl chloride. Reaction conditions typically involve:
Anhydrous solvents like dichloromethane or tetrahydrofuran.
Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process.
Industrial Production Methods
Industrial synthesis mirrors laboratory methods but on a larger scale. Optimizations include:
Continuous flow reactors to improve yield and efficiency.
Advanced purification techniques like recrystallization or column chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide exhibits various reactions:
Oxidation: : Can be oxidized to form different oxo derivatives.
Reduction: : Reduction reactions may yield amine derivatives.
Substitution: : Halo substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Alkyl or aryl halides in polar aprotic solvents.
Major Products
Products depend on the reaction type but typically include various quinazolinone derivatives or substituted aromatic amides.
科学研究应用
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has applications across several fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, especially in oncology.
Industry: : Used in the design of new materials or chemical products due to its unique structure.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to:
Bind to enzyme active sites, inhibiting or modifying their activity.
Interact with DNA or RNA, influencing gene expression.
Modulate cellular pathways by binding to specific receptors, altering cell signaling processes.
相似化合物的比较
Similar Compounds
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzoate: : Similar but with an ester group instead of an amide.
2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzenamine: : Lacks the chloro substituent.
Uniqueness
The presence of multiple functional groups and its aromatic nature make it uniquely versatile for various applications. Its structural complexity offers diverse reaction pathways, setting it apart from simpler analogs.
There you have it. What do you think?
属性
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFWWKYMVWJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803993.png)
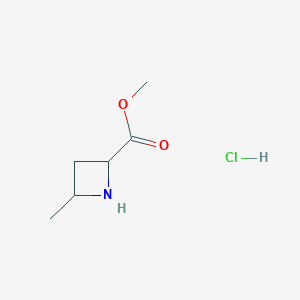
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)
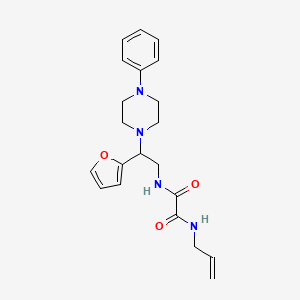
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)
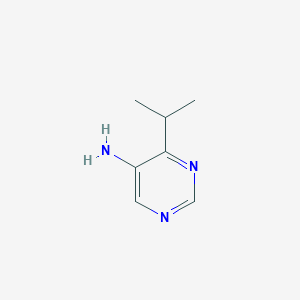
![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)
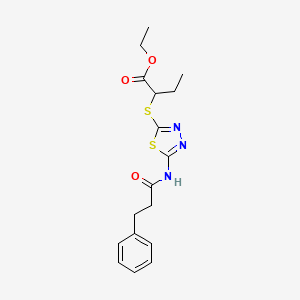
![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2804010.png)
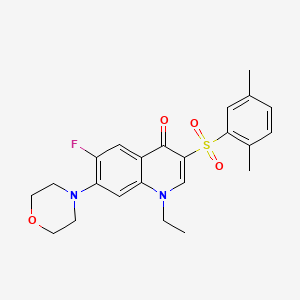
![6-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
